molecular formula C28H30FN5O2 B1667223 BMS-566419 CAS No. 566161-24-8

BMS-566419

货号: B1667223
CAS 编号: 566161-24-8
分子量: 487.6 g/mol
InChI 键: XEVJUIZOZCFECP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BMS 566419 是一种化学合成的化合物,以其对肌苷单磷酸脱氢酶 (IMPDH) 的有效抑制而闻名。这种酶在鸟嘌呤核苷酸的从头合成中起着至关重要的作用,鸟嘌呤核苷酸是 DNA 和 RNA 合成所必需的。 BMS 566419 在临床前研究中已显示出其在潜在治疗应用方面的希望,特别是在治疗关节炎方面 .

科学研究应用

Transplantation Medicine

BMS-566419 has shown promising results in prolonging graft survival in animal models. In a rat heterotopic cardiac transplant model, this compound administered at 60 mg/kg orally significantly increased the median survival time of transplanted grafts compared to controls. Its efficacy was comparable to that of MMF, suggesting its potential as an alternative immunosuppressant with reduced gastrointestinal toxicity .

Renal Fibrosis

Research indicates that this compound has antifibrotic properties. In a study involving unilateral ureteral obstruction (UUO) in rats, treatment with this compound resulted in a significant reduction in renal interstitial fibrosis. The compound decreased collagen deposition and expression levels of fibrosis-related markers such as transforming growth factor-beta1 (TGF-β1) and monocyte chemoattractant protein-1 (MCP-1) . These findings suggest its potential application in treating fibrotic renal diseases.

Cancer Treatment

This compound's role as an anti-tumor agent has been explored in various preclinical studies. It demonstrated anti-proliferative activity against immune cells and showed efficacy in reducing tumor growth in murine models. The mechanism involves inhibition of lymphocyte proliferation, which could be beneficial in managing certain malignancies . The current interest in IMPDH inhibitors for cancer therapy stems from their ability to disrupt metabolic pathways essential for tumor growth.

Summary of Applications

Application AreaDescriptionStudy Findings
TransplantationProlongs graft survival by suppressing immune responseIncreased median survival time in rat cardiac transplant models
Renal FibrosisReduces progression of renal fibrosis by inhibiting collagen depositionSignificant antifibrotic effects observed in UUO rat models
Cancer TreatmentExhibits anti-tumor effects by inhibiting immune cell proliferationEffective against various malignancies in preclinical studies

Case Study 1: Renal Interstitial Fibrosis

In a controlled study involving rats with UUO, this compound was administered orally at varying doses. Histopathological evaluations showed a dose-dependent reduction in renal fibrosis markers compared to controls. The study concluded that this compound could serve as a viable treatment option for patients with renal fibrosis due to its ability to mitigate collagen accumulation and inflammatory responses .

Case Study 2: Cardiac Transplant Survival

A study evaluated the efficacy of this compound against MMF in a cardiac transplant model. Results indicated that both drugs significantly improved graft survival; however, this compound exhibited lower gastrointestinal toxicity, making it a potentially safer option for long-term use in transplant patients .

作用机制

BMS 566419 通过抑制肌苷单磷酸脱氢酶(一种对鸟嘌呤核苷酸合成至关重要的酶)来发挥其作用。通过阻断这种酶,BMS 566419 减少了鸟嘌呤核苷酸的可用性,进而抑制了免疫细胞的增殖。 这种机制在以过度免疫细胞活性为特征的疾病中特别有利,例如关节炎和移植排斥 .

准备方法

合成路线和反应条件

BMS 566419 是通过一系列涉及吖啶酮衍生物的化学反应合成的 该合成通常涉及在受控条件下使用哌嗪、吡啶和氟化化合物等试剂 .

工业生产方法

尽管 BMS 566419 的具体工业生产方法没有得到广泛记录,但该合成可能遵循标准的药物制造实践。 这包括大规模化学合成、通过结晶或色谱法进行纯化,以及严格的质量控制,以确保最终产品的纯度和效力 .

化学反应分析

反应类型

BMS 566419 由于存在诸如氟和哌嗪之类的反应性官能团,主要经历取代反应。 这些反应对于修饰该化合物以增强其生物活性和药代动力学特性至关重要 .

常用试剂和条件

合成和修饰 BMS 566419 中常用的试剂包括:

  • 哌嗪
  • 吡啶
  • 氟化化合物
  • 各种溶剂,例如二甲基亚砜 (DMSO) 和盐酸 (HCl)

反应通常在受控温度和压力下进行,以确保最佳产率和纯度 .

形成的主要产物

BMS 566419 参与的反应形成的主要产物主要是具有增强对 IMPDH 抑制活性的衍生物。 这些衍生物被测试以评估它们在抑制免疫细胞增殖和减少炎症方面的功效 .

相似化合物的比较

类似化合物

    霉酚酸莫菲替 (MMF): 另一种肌苷单磷酸脱氢酶抑制剂,因其免疫抑制特性而被用于临床环境。

    利巴韦林: 一种抗病毒药物,也抑制肌苷单磷酸脱氢酶,尽管其主要用途是治疗病毒感染。

BMS 566419 的独特性

BMS 566419 的独特性在于其基于吖啶酮的结构,与其他肌苷单磷酸脱氢酶抑制剂相比,它提供了独特的抑制机制和可能不同的药代动力学特性。 其特定的修饰增强了其效力和选择性,使其成为研究和潜在治疗应用的宝贵化合物 .

生物活性

BMS-566419 is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical in the de novo synthesis of guanine nucleotides. This compound has garnered attention due to its potential therapeutic applications in various diseases, particularly in immunosuppression and anti-inflammatory contexts. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in preclinical studies, and potential clinical applications.

This compound acts as an IMPDH inhibitor with a reported IC50 value of 17 nM , indicating its high potency. By inhibiting IMPDH, this compound disrupts the synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis, thereby affecting cell proliferation, particularly in lymphocytes and other rapidly dividing cells .

In Vitro Studies

This compound has demonstrated significant effects on various immune cell types:

  • Human T-Lymphoblasts : Inhibits proliferation effectively.
  • Peripheral Blood Mononuclear Cells (PBMCs) : Shows similar inhibitory effects, suggesting potential for modulating immune responses .

In Vivo Studies

In animal models, this compound has shown promising results:

  • Adjuvant Arthritis Model : The compound reduced paw swelling in rats, indicating anti-inflammatory properties .
  • Renal Fibrosis Model : Oral administration resulted in a significant dose-dependent suppression of renal fibrosis in obstructive uropathy models, highlighting its potential in treating kidney-related pathologies .

Case Studies and Research Findings

Several studies have explored the broader implications of IMPDH inhibition by this compound:

  • Anti-Tumor Activity : Research indicates that IMPDH inhibitors can suppress tumor growth by limiting nucleotide availability necessary for DNA replication and repair. This compound has been shown to exhibit anti-proliferative effects on various cancer cell lines .
  • Immunosuppressive Effects : The compound's ability to inhibit lymphocyte proliferation positions it as a candidate for use in transplant medicine to prevent graft rejection and manage autoimmune diseases .

Data Tables

The following tables summarize key findings related to the biological activity of this compound:

Parameter Value
IC50 (IMPDH Inhibition)17 nM
Molecular Weight487.57 g/mol
Chemical FormulaC28H30FN5O2
Purity≥98% (HPLC)
Study Type Findings
In Vitro (T-Lymphoblasts)Significant proliferation inhibition
In Vivo (Rat Model)Reduced paw swelling in arthritis model
Renal Fibrosis StudyDose-dependent fibrosis suppression

属性

IUPAC Name

N-[2-[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]propan-2-yl]-2-fluoro-9-oxo-10H-acridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30FN5O2/c1-4-33-11-13-34(14-12-33)25-10-9-18(17-30-25)28(2,3)32-27(36)20-16-24-21(15-22(20)29)26(35)19-7-5-6-8-23(19)31-24/h5-10,15-17H,4,11-14H2,1-3H3,(H,31,35)(H,32,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVJUIZOZCFECP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=C(C=C2)C(C)(C)NC(=O)C3=C(C=C4C(=C3)NC5=CC=CC=C5C4=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

566161-24-8
Record name BMS-566419
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0566161248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-566419
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9688E11ZQ0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS-566419
Reactant of Route 2
BMS-566419
Reactant of Route 3
Reactant of Route 3
BMS-566419
Reactant of Route 4
Reactant of Route 4
BMS-566419
Reactant of Route 5
Reactant of Route 5
BMS-566419
Reactant of Route 6
BMS-566419

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。